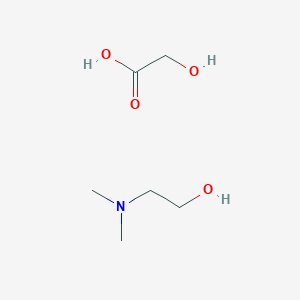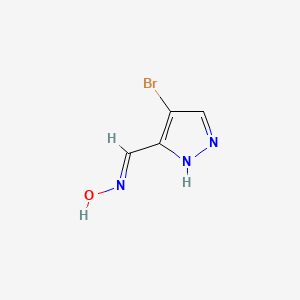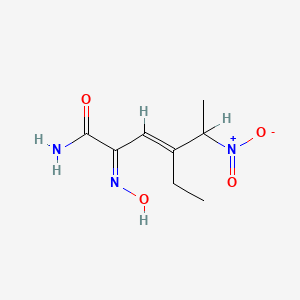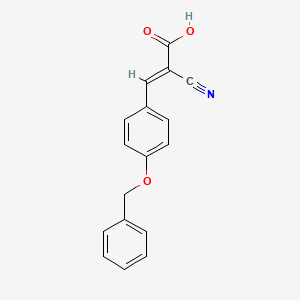
4-ベンジルオキシ-α-シアノケイ皮酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-alpha-cyanocinnamic acid is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . This compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, a cyano group, and a cinnamic acid moiety.
科学的研究の応用
4-Benzyloxy-alpha-cyanocinnamic acid has several scientific research applications:
準備方法
The synthesis of 4-Benzyloxy-alpha-cyanocinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and malononitrile.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 4-benzyloxybenzaldehyde reacts with malononitrile in the presence of a base, such as piperidine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Benzyloxy-alpha-cyanocinnamic acid.
化学反応の分析
4-Benzyloxy-alpha-cyanocinnamic acid undergoes various chemical reactions, including:
作用機序
The mechanism of action of 4-Benzyloxy-alpha-cyanocinnamic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
4-Benzyloxy-alpha-cyanocinnamic acid can be compared with other similar compounds, such as:
4-Methoxy-alpha-cyanocinnamic acid: This compound has a methoxy group instead of a benzyloxy group, which may result in different chemical and biological properties.
4-Hydroxy-alpha-cyanocinnamic acid: The presence of a hydroxy group can influence the compound’s reactivity and solubility.
4-Chloro-alpha-cyanocinnamic acid: The chloro group can affect the compound’s electronic properties and reactivity.
Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.
特性
IUPAC Name |
(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASXVJGRZKXLK-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162882-36-2 |
Source


|
| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) in the analysis of DNA adducts?
A1: 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) serves as a matrix in Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry. [] In this technique, the matrix plays a crucial role in absorbing laser energy, leading to the desorption and ionization of analyte molecules, in this case, DNA adducts. The choice of matrix significantly influences the sensitivity and resolution of the analysis. The study investigated BCC alongside other matrices to determine their effectiveness in detecting low concentrations (femtomole levels) of specific DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) and steroids. []
Q2: Why is analyzing DNA adducts important in cancer research?
A2: The formation of DNA adducts, which occurs through the covalent binding of molecules like PAHs and steroids to DNA, is considered a crucial early step in the development of cancer. [] Analyzing these adducts allows researchers to gain insights into the mechanisms of carcinogenesis. By identifying and characterizing these adducts, scientists can better understand how specific substances might initiate tumor development and potentially develop strategies for early detection and prevention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
![methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B1143203.png)
![[LYS(AC)11]-CHARYBDOTOXIN](/img/new.no-structure.jpg)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)

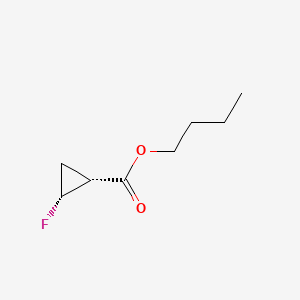

![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
